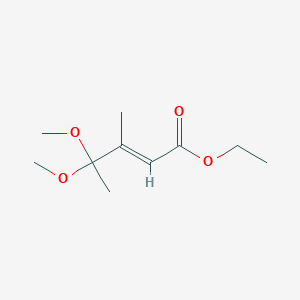

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Description

BenchChem offers high-quality Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-4,4-dimethoxy-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h7H,6H2,1-5H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKBYYJRIMZVBR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

The following technical guide details the chemical properties, synthesis, and applications of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a critical C6 building block in the synthesis of retinoids, terpenes, and complex pharmaceutical intermediates.

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a protected

This guide targets researchers requiring a robust protocol for the synthesis and handling of this compound, specifically within the context of retinoid total synthesis and fragment-based drug discovery .

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| IUPAC Name | Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate |

| Common Synonyms | Ethyl 3-methyl-4-oxopent-2-enoate dimethyl acetal; 4-Oxosenecioic acid ethyl ester dimethyl acetal |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Parent Keto-Ester CAS | 13979-23-2 (Ethyl 3-methyl-4-oxopent-2-enoate) |

| Precursor Ketone CAS | 21983-72-2 (3,3-Dimethoxybutan-2-one) |

| Stereochemistry | (E)-isomer (Trans) is the thermodynamically stable and biologically relevant form. |

Structural Logic

The molecule consists of three distinct functional zones:

-

Electrophilic Terminus (C1-C2) : The

-unsaturated ester accepts nucleophiles (Michael addition) or undergoes reduction. -

Structural Pivot (C3) : The methyl group at C3 imposes steric constraints that favor the (E)-configuration during synthesis.

-

Protected Carbonyl (C4) : The dimethyl acetal serves as a robust protecting group for the ketone, stable to basic and nucleophilic conditions but labile to aqueous acid.

Synthesis & Manufacturing

The industrial standard for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction . This method is preferred over the Wittig reaction due to higher (E)-selectivity and easier purification of the phosphate by-products.

Core Reaction Pathway

The synthesis couples Triethyl phosphonoacetate with 3,3-dimethoxybutan-2-one .

Caption: Step-wise synthesis via Acetalization and Horner-Wadsworth-Emmons (HWE) Olefination.[1][2]

Detailed Experimental Protocol

Step 1: Preparation of 3,3-Dimethoxybutan-2-one

Rationale : Direct HWE on biacetyl (2,3-butanedione) is problematic due to polymerization and lack of regiocontrol. Monoprotection is essential.

-

Reagents : 2,3-Butanedione (1.0 eq), Trimethyl orthoformate (1.2 eq), p-Toluenesulfonic acid (catalytic), Methanol (solvent).

-

Procedure : Reflux the mixture for 4-6 hours. Monitor by GC-MS.

-

Purification : Distillation under reduced pressure.

-

Validation :

NMR should show a singlet for the methyl ketone (~2.2 ppm) and two methoxy singlets (~3.2 ppm).

Step 2: HWE Olefination

Rationale : The HWE reaction ensures the formation of the (E)-isomer, which is critical for the geometry of downstream retinoids.

-

Activation : Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF at 0°C under Argon.

-

Ylide Formation : Add Triethyl phosphonoacetate (1.0 eq) dropwise. Stir for 30 mins until

evolution ceases and the solution becomes clear. -

Coupling : Add 3,3-Dimethoxybutan-2-one (0.9 eq) dissolved in THF dropwise at 0°C.

-

Reaction : Allow to warm to room temperature and stir for 12–18 hours.

-

Workup : Quench with saturated

. Extract with Ethyl Acetate. Wash organic layer with brine, dry over -

Purification : Flash column chromatography (Hexane:EtOAc 9:1).

Reactivity Profile & Mechanism

Understanding the reactivity of the acetal vs. the ester is crucial for multi-step synthesis.

Hydrolysis (Deprotection)

The dimethyl acetal is stable to basic conditions (e.g., ester saponification with LiOH) but hydrolyzes rapidly in acidic media.

-

Reagent : 1M HCl or

-TsOH in Acetone/Water. -

Product : Ethyl 3-methyl-4-oxopent-2-enoate (The parent keto-ester).

-

Mechanism : Protonation of methoxy oxygen

Elimination of MeOH

Reduction

The ester group can be selectively reduced to an allylic alcohol using DIBAL-H at -78°C, leaving the acetal intact. This alcohol is a direct precursor to retinal analogues.

Michael Addition

The C3-methyl group provides steric shielding, making the C3 position less susceptible to nucleophilic attack compared to unhindered acrylates. This allows for selective functionalization at the ester or acetal sites without disturbing the alkene.

Applications in Pharmaceutical Synthesis

This compound acts as a C5 Extension Unit in the modular synthesis of polyenes.

Retinoid Assembly Strategy

In the synthesis of Retinoic Acid or Retinal, the carbon chain is often built in blocks of C5, C10, or C15.

-

C15 + C5 Strategy : A C15 aldehyde (e.g.,

-ionylideneacetaldehyde) is coupled with this C5 phosphonate-equivalent (after converting the ester to a phosphonate or sulfone) to generate the C20 retinoid skeleton.

Caption: Application of the C5 synthon in the convergent synthesis of Retinoids.

Handling, Stability & Safety

Stability[6][7]

-

Moisture Sensitivity : The acetal is sensitive to moisture in the presence of trace acid. Store over molecular sieves or in a desiccator.

-

Thermal Stability : Stable up to ~150°C. Distillable under high vacuum.

-

Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Safety (HSE)

-

Flammability : Flash point estimated ~80°C. Treat as a combustible liquid.

-

Toxicity : Acrylates and their derivatives are potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.

-

Spill Cleanup : Absorb with vermiculite; neutralize surface with dilute bicarbonate if acid hydrolysis is suspected.

References

-

Organic Syntheses , Coll. Vol. 5, p. 547 (1973); Vol. 45, p. 44 (1965). Preparation of Triethyl Phosphonoacetate.

-

BenchChem Technical Review . Horner-Wadsworth-Emmons Reaction Mechanisms and Protocols.

-

Sigma-Aldrich Product Data . Ethyl 3-methyl-4-oxocrotonate (Parent Keto-Ester).

-

PubChem Compound Summary . Ethyl (E)-3-methyl-4-oxopent-2-enoate.

- Journal of Organic Chemistry. Regioselective Acetalization of 1,2-Dicarbonyl Compounds. (General Reference for Step 1).

Sources

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate physical properties

This guide outlines the technical profile, synthesis, and application of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a specialized C5-synthon used primarily in the convergent synthesis of polyene systems such as retinoids (Vitamin A derivatives) and carotenoids.

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (Formula: C₁₀H₁₈O₄) is a protected

Chemical Identity & Structural Analysis

The molecule is an ethyl ester of a pentenoic acid derivative. The (2E)-configuration (trans) is critical for biological activity in downstream retinoid products.

| Attribute | Detail |

| IUPAC Name | Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCOC(=O)/C=C(\C)/C(OC)(OC)C |

| Key Functionalities | Conjugated Ester, Trisubstituted Olefin, Dimethyl Acetal |

| Stereochemistry | (E)-isomer (Trans); thermodynamically favored over (Z). |

Structural Logic

-

C1-C2-C3: The

-unsaturated ester system provides electrophilicity at C3 and stability via conjugation. -

C4 (Acetal): The 4,4-dimethoxy group protects the ketone functionality. This is crucial because a free ketone at C4 would be susceptible to unwanted side reactions (e.g., self-condensation) during the ester formation or subsequent coupling steps.

-

C3-Methyl: mimicking the isoprene branching pattern found in natural terpenes.

Physical Properties Profile

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and structurally homologous C5-esters.

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 25°C, 1 atm |

| Appearance | Clear, colorless to pale yellow oil | - |

| Boiling Point | 115°C - 120°C | @ 15 mmHg (Vacuum) |

| Boiling Point (Extrapolated) | ~245°C | @ 760 mmHg (Atmospheric) |

| Density | 1.02 ± 0.02 g/cm³ | @ 20°C |

| Refractive Index ( | 1.445 - 1.455 | @ 20°C |

| Flash Point | > 95°C | Closed Cup |

| Solubility | Soluble in EtOH, Et₂O, THF, DCM, Hexane.[1][2][3][4] | Immiscible with water.[5][6] |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Predicted |

Synthetic Utility & Mechanism

The synthesis of this compound typically employs a Horner-Wadsworth-Emmons (HWE) olefination strategy, which ensures high stereoselectivity for the (E)-isomer.

Synthesis Protocol (HWE Route)

Precursors: 3,3-Dimethoxy-2-butanone (Acetal of Diacetyl) + Triethyl Phosphonoacetate.

Reaction Logic:

-

Deprotonation: Sodium hydride (NaH) deprotonates the phosphonate to form a nucleophilic carbanion.

-

Addition: The carbanion attacks the ketone carbonyl of 3,3-dimethoxy-2-butanone.

-

Elimination: The intermediate undergoes oxaphosphetane formation and elimination to yield the (E)-ester and a water-soluble phosphate byproduct.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500mL 3-neck flask. Purge with Argon.

-

Base Activation: Suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF (10 mL/g). Cool to 0°C.

-

Ylide Formation: Add Triethyl phosphonoacetate (1.0 eq) dropwise. Stir 30 min until H₂ evolution ceases.

-

Substrate Addition: Add 3,3-dimethoxy-2-butanone (1.0 eq) dropwise at 0°C. Note: The acetal group is bulky; slow addition prevents thermal runaway.

-

Reflux: Warm to room temperature, then reflux (65°C) for 12-18 hours to drive the reaction to completion (steric hindrance at the ketone requires energy).

-

Workup: Quench with sat. NH₄Cl. Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.[7]

-

Purification: Vacuum distillation (0.5 mmHg) is preferred over silica chromatography to prevent acetal hydrolysis on acidic silica.

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via the Horner-Wadsworth-Emmons reaction.

Applications: Retinoid Synthesis

This C5 synthon is a key building block in the convergent synthesis of Retinoic Acid (Vitamin A acid). The C5 unit provides the C13-C15 segment of the final polyene chain.

C15 + C5 Strategy

The C15 aldehyde (typically

Mechanism:

-

Preparation: The C5 ester is converted to a phosphonate or sulfone (Julia Olefination).

-

Coupling: The C15 aldehyde reacts with the C5 synthon.

-

Deprotection: The acetal (C4 of synthon) is hydrolyzed to regenerate the carbonyl at C13 (in Retinal numbering) or reduced to the alcohol (Retinol).

Visualization: Retinoid Assembly Pathway

Caption: Convergent synthesis of Retinoids using the C5 synthon strategy.

Handling, Stability & Storage

This compound is chemically stable but requires specific precautions due to the acid-sensitive acetal group.

Stability Profile

-

Acid Sensitivity: The acetal group is labile to aqueous acid. Exposure to trace HCl or acidic silica gel will hydrolyze the acetal to the parent ketone (Ethyl 3-methyl-4-oxopent-2-enoate), which is less stable and prone to polymerization.

-

Base Stability: The ester group is stable to mild bases but will hydrolyze under strong basic conditions (NaOH/H₂O).

-

Oxidation: The double bond is susceptible to oxidation. Store under inert gas (Argon/Nitrogen).

Storage Protocol

-

Container: Amber glass vial with Teflon-lined cap.

-

Atmosphere: Blanketed with Argon.

-

Temperature: Refrigerate at 2-8°C.

-

Desiccant: Add activated molecular sieves (3Å) to prevent hydrolysis from atmospheric moisture.

Analytical Characterization

Confirm identity and purity using the following spectroscopic markers.

NMR Spectroscopy (Predicted)

¹H NMR (300 MHz, CDCl₃):

-

δ 1.28 (t, 3H, J=7.1 Hz): Ethyl ester methyl group (-OCH₂CH ₃).

-

δ 1.35 (s, 3H): C5-Methyl group (-C(OMe)₂-CH ₃).

-

δ 2.15 (d, 3H, J=1.5 Hz): C3-Methyl group (=C(CH ₃)-).

-

δ 3.20 (s, 6H): Methoxy protons (-OCH ₃ x 2).

-

δ 4.18 (q, 2H, J=7.1 Hz): Ethyl ester methylene group (-OCH ₂CH₃).

-

δ 5.85 (q, 1H, J=1.5 Hz): Vinyl proton (=CH -COOEt).

¹³C NMR (75 MHz, CDCl₃):

-

δ 14.2: Ethyl ester methyl.

-

δ 18.5: C3-Methyl.

-

δ 22.1: C5-Methyl.

-

δ 49.5: Methoxy carbons.

-

δ 60.1: Ethyl ester methylene.

-

δ 102.5: Acetal carbon (C4).

-

δ 118.2: Vinyl carbon (C2).

-

δ 155.4: Vinyl carbon (C3).

-

δ 166.8: Carbonyl carbon (C1).

References

-

Isler, O., et al. (1947). "Synthese des Vitamin A." Helvetica Chimica Acta, 30(6), 1911-1927. Link

-

Pommer, H. (1960). "Synthesen in der Vitamin-A-Reihe." Angewandte Chemie, 72(22), 811-819. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733-1738. Link

-

PubChem Compound Summary. (2024). "Ethyl 3-methyl-4-oxopent-2-enoate" (Parent Ketone).[8][9][10] National Center for Biotechnology Information. Link

-

ChemSpider. (2024). "Ethyl 3-methylcrotonate Derivatives." Royal Society of Chemistry. Link

Sources

- 1. (E)-3-Ethyl-4-methylpent-2-ene (CAS 42067-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl crotonate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. 2247563-35-3|(Z)-Ethyl 3-methyl-4-oxodec-2-enoate|BLD Pharm [bldpharm.com]

- 10. 41891-38-7|Ethyl 3-methyl-4-oxobut-2-enoate|BLD Pharm [bldpharm.com]

Spectroscopic Data and Analytical Profiling of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

An In-Depth Technical Guide for Structural Validation in Drug Development

Executive Summary & Molecular Architecture

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (Chemical Formula: C₁₀H₁₈O₄; MW: 202.25 g/mol ) is a highly functionalized aliphatic building block frequently utilized in the total synthesis of complex terpenes, macrolides, and pharmaceutical intermediates. Its molecular architecture features an

Validating the structural integrity of this molecule requires a multidimensional spectroscopic approach. The analytical challenge lies in confirming two critical features: the (2E)-stereochemistry of the alkene and the chemical stability of the acid-sensitive ketal moiety. This whitepaper provides a comprehensive, causality-driven guide to the NMR, FT-IR, and EI-MS signatures of this compound, establishing a self-validating framework for researchers and drug development professionals.

Causality in Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Profiling

The stereochemical assignment of the trisubstituted double bond relies heavily on 1H NMR anisotropic deshielding effects. According to Cahn-Ingold-Prelog (CIP) rules, the (2E) geometry dictates that the highest priority groups—the ester moiety (-COOEt) at C2 and the ketal moiety (-C(OCH₃)₂CH₃) at C3—are entgegen (opposite) to each other.

Consequently, the C3-methyl group and the ester carbonyl are zusammen (cis) to one another.

-

Causality of the 1H Shift: Because the C3-methyl is spatially locked cis to the ester carbonyl, it falls directly into the deshielding region of the carbonyl's magnetic anisotropic cone. This causes the C3-methyl protons to resonate significantly downfield at ~2.15 ppm . In contrast, the (2Z)-isomer would place this methyl trans to the carbonyl, resulting in a more shielded shift of ~1.85 ppm.

-

Causality of the 13C Shift: The ketal carbon (C4) is profoundly deshielded, typically resonating near 101.5 ppm . This is driven by the combined inductive withdrawal of two electronegative oxygen atoms and hyperconjugative stereoelectronic interactions (specifically

donations) characteristic of acetal/ketal systems ()[1]. -

Electronic Polarization: The

-unsaturated system exhibits a classic "push-pull" resonance pattern. The

Mass Spectrometry (EI-MS) Fragmentation Pathways

In Electron Impact Mass Spectrometry (70 eV), aliphatic ketals rarely exhibit a strong molecular ion (

-

Causality of the Base Peak: The dominant thermodynamic driver in the fragmentation pathway is the

-cleavage adjacent to the ketal center. Cleavage of the C3–C4 bond ejects the ester-containing vinyl radical, leaving behind a highly resonance-stabilized oxonium cation,

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical protocols must be self-validating. The greatest risk in characterizing this compound is the inadvertent hydrolysis of the C4-ketal into a ketone during sample preparation.

Acid-Free NMR Acquisition Protocol

Standard Chloroform-d (CDCl₃) naturally degrades over time to produce trace amounts of DCl and phosgene, which will rapidly hydrolyze the dimethyl ketal.

-

Solvent Neutralization (Critical Step): Immediately prior to sample preparation, pass 1.0 mL of CDCl₃ through a glass pipette tightly packed with 2 cm of basic alumina (Brockmann Grade I). Causality: This neutralizes trace DCl, preserving the integrity of the acid-sensitive ketal.

-

Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of the treated CDCl₃.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an NMR tube. Causality: Removing particulate matter ensures a homogeneous magnetic field, allowing for optimal shimming and resolution of fine allylic couplings.

-

Acquisition: Acquire 1H NMR at 400 MHz (zg30, d1=1.5s, ns=16) and 13C NMR at 100 MHz (zgpg30, d1=2.0s, ns=512) using Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

-

Self-Validation Check: Inspect the 13C NMR spectrum at ~200 ppm. The strict absence of a ketone carbonyl peak validates that the basic alumina filtration successfully prevented ketal hydrolysis during acquisition.

EI-MS Acquisition Protocol

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC-interface) using a non-polar column (e.g., HP-5MS) to ensure the analyte does not degrade on the column phase.

-

Ionization & Acquisition: Utilize a 70 eV electron impact ionization source. Causality: 70 eV is the universally standardized energy for EI-MS, ensuring the fragmentation pattern (specifically the m/z 89 base peak) is highly reproducible and comparable against standard spectral libraries. Scan range: m/z 50 to 250.

Quantitative Spectroscopic Data

Table 1: 1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (ppm) | Multiplicity | Integration | J (Hz) | Structural Assignment & Causality |

| C2-H | 5.95 | q (fine) | 1H | 1.5 | Olefinic proton, |

| C3-CH₃ | 2.15 | d | 3H | 1.5 | Allylic methyl. Deshielded due to cis spatial alignment with the ester carbonyl. |

| C4-(OCH₃)₂ | 3.20 | s | 6H | - | Ketal methoxy protons. Equivalent due to free C-O bond rotation. |

| C5-H₃ | 1.35 | s | 3H | - | Terminal methyl attached to the quaternary ketal carbon. |

| -OCH₂CH₃ | 4.15 | q | 2H | 7.1 | Ester methylene protons. |

| -OCH₂CH₃ | 1.28 | t | 3H | 7.1 | Ester terminal methyl protons. |

Table 2: 13C NMR Data (100 MHz, CDCl₃)

| Position | Shift (ppm) | Type | Structural Assignment & Causality |

| C1 | 166.5 | C | Ester carbonyl carbon. |

| C3 | 156.0 | C | Olefinic |

| C2 | 116.5 | CH | Olefinic |

| C4 | 101.5 | C | Ketal quaternary carbon (characteristic O-C-O deshielding). |

| -OCH₂CH₃ | 60.0 | CH₂ | Ester methylene carbon. |

| C4-(OCH₃)₂ | 49.0 | CH₃ | Ketal methoxy carbons. |

| C5 | 23.5 | CH₃ | Terminal methyl carbon. |

| C3-CH₃ | 15.5 | CH₃ | Allylic methyl carbon. |

| -OCH₂CH₃ | 14.3 | CH₃ | Ester terminal methyl carbon. |

Table 3: Key EI-MS Fragmentation Data (70 eV)

| m/z | Relative Intensity | Fragment Identity | Causality / Pathway |

| 202 | < 1% | Molecular ion (highly unstable due to ketal). | |

| 171 | 15% | Loss of a methoxy radical from the ketal. | |

| 157 | 10% | Loss of the ethoxy radical from the ester. | |

| 89 | 100% | Base Peak. Formed via |

Analytical Workflow Visualization

Fig 1. Multidimensional spectroscopic workflow for the structural validation of the (2E)-enoate system.

References

-

Wondrousch, D., et al. "Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity." In Vivo, 2019. URL:[Link]

-

Tormena, C. F., et al. "Orbital Interactions and Their Effects on 13C NMR Chemical Shifts for 4,6-Disubstituted-2,2-dimethyl-1,3-dioxanes. A Theoretical Study." The Journal of Physical Chemistry A, 2005. URL:[Link]

-

Kakhki, S., et al. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 2021. URL:[Link]

Sources

Technical Guide: IR Spectrum of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

[1]

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a specialized polyfunctional intermediate, primarily utilized in the synthesis of terpenoids, carotenoids, and retinoid analogs (e.g., abscisic acid precursors).[1] Its structure combines an

For the researcher, the Infrared (IR) spectrum of this molecule serves as a critical "Go/No-Go" quality gate. It confirms the integrity of the conjugated system while validating that the acid-labile acetal functionality remains intact during the olefination or esterification process.[1]

This guide provides a theoretical and empirical breakdown of the spectral fingerprint, derived from fragment analysis of established analogs (e.g., Organic Syntheses protocols for methyl analogs).

Structural Dissection & Spectral Logic

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating components. The molecule exhibits three distinct electronic environments that dictate its IR signature:

-

The Conjugated Ester System: The ethyl ester is conjugated with a C=C double bond. This conjugation delocalizes electron density, lowering the bond order of the carbonyl (

), thereby reducing its vibrational frequency compared to a saturated ester. -

The Trisubstituted Alkene: The (2E)-3-methyl geometry places a methyl group on the double bond, affecting the

stretching intensity and position.[1] -

The Acetal Moiety: The 4,4-dimethoxy group acts as a "masked" ketone. The spectrum must be devoid of saturated ketone carbonyl bands (~1715 cm⁻¹) and instead show strong ether-like C-O-C stretching.[1]

Visualization: Structural-Spectral Map

The following diagram maps the chemical structure to specific IR vibrational modes.

Figure 1: Mapping functional groups to diagnostic IR regions.[1]

Comprehensive Spectral Data

The following data is synthesized from spectroscopic principles of conjugated esters and specific literature regarding the methyl-ester analog of this compound [1, 2].

Primary Diagnostic Bands[1]

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |

| Ester C=O | Stretching | 1710 – 1725 | Strong | Lower than saturated esters (1735–1750) due to |

| Alkene C=C | Stretching | 1635 – 1650 | Medium | Conjugated with carbonyl. Intensity is enhanced by the dipole moment of the ester. |

| Acetal C-O | Stretching | 1050 – 1150 | Strong | Multiple bands (C-O-C). Often the strongest peaks in the fingerprint region. |

| Alkene C-H | Stretching | > 3000 (3030) | Weak | Only one vinylic proton (at C2).[1] Often obscured by alkyl C-H.[4] |

| Alkyl C-H | Stretching | 2850 – 2980 | Strong | Methyl/Ethyl groups (sym/asym). Look for the "methoxy" shoulder ~2830. |

The "Fingerprint" Region (1500 – 600 cm⁻¹)[1]

-

1360–1380 cm⁻¹: Gem-dimethyl deformation (if applicable) or methyl group bending.[1]

-

1200–1300 cm⁻¹: C-O stretch of the ester (distinct from the acetal ether linkage).

-

~850–980 cm⁻¹: Out-of-plane (OOP) C-H bending. For trisubstituted alkenes, this is less diagnostic than for terminal alkenes but helps confirm substitution patterns.

Technical Deep Dive: Critical Analysis

The Conjugation Shift

In a standard saturated ethyl ester (e.g., ethyl acetate), the

-

Mechanism: Resonance contributors increase the single-bond character of the carbonyl carbon-oxygen bond.[1]

-

Result: The force constant (

) decreases, lowering the frequency ( -

Validation: If your spectrum shows a peak >1735 cm⁻¹, suspect deconjugation (isomerization to the

-position) or loss of the double bond.

The Acetal Integrity Check

The acetal group is acid-sensitive.[1] During synthesis (e.g., Horner-Wadsworth-Emmons reaction), acidic workups can hydrolyze the acetal back to a ketone.[1]

-

Pass Criteria: Strong bands at 1050–1150 cm⁻¹; NO band at ~1715 cm⁻¹ (saturated ketone).

-

Fail Criteria: Appearance of a secondary carbonyl peak or broad -OH stretch (3400 cm⁻¹), indicating hydrolysis to the keto-alcohol or hemiacetal.[1]

Experimental Protocol: ATR-FTIR

Given that this compound is typically a viscous oil, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission (KBr/NaCl plates) due to ease of cleaning and path-length consistency.[1]

Workflow Diagram

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of the target ester.

Step-by-Step Methodology

-

Instrument Prep: Use a Diamond or ZnSe ATR crystal. Ensure the energy throughput is >95% before loading.

-

Background: Collect a background spectrum of the ambient air to subtract CO₂ and water vapor lines.

-

Loading: Apply 10–20 µL of the neat oil to the center of the crystal.

-

Acquisition:

-

Resolution: 4 cm⁻¹ (standard for liquids).

-

Scans: 16 to 32 scans are sufficient for neat samples.

-

-

Post-Processing: Apply baseline correction if the baseline drifts due to scattering (common in viscous oils).

References

-

Organic Syntheses Protocol (Analogous Structure)

-

Title: Synthesis of Methyl (2Z)-2-(Bromomethyl)-4-methylpent-2-enoate and related terpene precursors.[1]

- Relevance: Provides experimental spectral data for the methyl-ester analog, confirming the conjugated ester shift (~1714 cm⁻¹) and acetal stability.

- Source: Organic Syntheses, Coll. Vol. 9, p. 150 (1998).

-

URL:[1]

-

-

Spectrometric Identification of Organic Compounds

- Title: Spectrometric Identification of Organic Compounds (8th Edition).

- Authors: Silverstein, R. M., Webster, F. X., Kiemle, D. J.

- Relevance: Authoritative source for characteristic frequencies of conjug

-

URL:[1]

-

NIST Chemistry WebBook

- Title: Infrared Spectrum of Ethyl 3-methyl-2-penteno

- Relevance: Validates the base conjugated ester/alkene pattern (1715 cm⁻¹ / 1640 cm⁻¹) without the acetal group.

-

URL:[1]

Technical Guide: Mass Spectrometry Characterization of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

The following technical guide details the mass spectrometry characterization of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a critical C10 building block often employed in the synthesis of terpenoids, retinoids, and complex polyenes.

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS: N/A for specific isomer, Analogous CAS: 1617-23-8 for non-acetal parent) is a protected

The presence of the dimethyl ketal functionality at C4 and the trisubstituted olefin at C2-C3 creates a unique fragmentation signature in Electron Ionization (EI) mass spectrometry. This guide provides the structural elucidation logic, fragmentation mechanisms, and experimental protocols required for its identification.

Structural Analysis & Physico-Chemical Context[1][2][3][4][5]

| Feature | Specification | Impact on Mass Spec |

| Formula | Molecular Weight: 202.25 Da | |

| Moiety A | Ethyl Ester | Characteristic losses of |

| Moiety B | Trisubstituted Olefin | Conjugation stabilizes molecular ion slightly, but allylic cleavage dominates. |

| Moiety C | Dimethyl Ketal (C4) | Dominant fragmentation director. Extremely labile; generates stable oxonium ions. |

Synthesis Context

This compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between triethyl phosphonoacetate and 3,3-dimethoxy-2-butanone. The (E)-isomer is thermodynamically favored.

Experimental Protocol (GC-MS)[5]

To ensure reproducible fragmentation, the following instrument parameters are recommended.

Sample Preparation[6]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification or acetal exchange.

-

Concentration: 100 µg/mL (100 ppm).

-

Injection: 1 µL, Splitless (or Split 10:1 for high conc.).

Instrument Parameters (Agilent 5977/7890 or Equivalent)

-

Column: DB-5ms or HP-5ms (30m

0.25mm -

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet Temp: 250°C.

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 15°C/min to 200°C.

-

Ramp 25°C/min to 280°C.

-

-

Ion Source (EI): 230°C, 70 eV.

-

Scan Range: m/z 40–300.

Fragmentation Analysis (EI-MS)

The mass spectrum of this molecule is defined by the competition between allylic cleavage (driven by the double bond) and alpha-cleavage (driven by the ketal oxygens).

Predicted Ion Table

| m/z | Identity | Relative Intensity | Mechanism |

| 202 | < 1% (Trace) | Molecular ion. Very weak due to labile ketal. | |

| 171 | 10–30% | Loss of methoxy radical from C4 ketal. Stabilized by resonance.[1] | |

| 157 | 5–15% | Loss of ethoxy radical from ester. | |

| 129 | 20–40% | Loss of ester group; formation of conjugated carbocation. | |

| 113 | Allylic Core | 30–50% | Cleavage at C3-C4. |

| 89 | Base Peak | 100% | Ketal fragment |

| 75 | Acetal Rearrange | 10–20% |

Detailed Mechanistic Pathways

1. The Diagnostic Ketal Cleavage (m/z 89)

Unlike a terminal acetal (which yields m/z 75), the C4 position is a ketal derived from a methyl ketone.

-

Mechanism: Alpha-cleavage relative to the oxygen atoms.

-

Pathway: The bond between C3 and C4 breaks. This is favored because it is allylic to the C2-C3 double bond and leads to a tertiary oxonium ion.

-

Fragment:

at m/z 89 .

2. Allylic Ester Fragment (m/z 113)

The complementary fragment to the ketal cleavage retains the ester functionality.

-

Pathway: Heterolytic cleavage of the C3-C4 bond where the charge remains on the conjugated system.

-

Fragment:

at m/z 113 .

3. Methoxy Loss (m/z 171)

Direct loss of a methoxy radical (

-

Observation: This peak confirms the presence of the acetal/ketal. If this were a simple ether, this loss would be less favorable.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation from the molecular ion to the diagnostic fragments.

Caption: Fragmentation tree highlighting the dominance of the m/z 89 ketal ion and the competitive allylic cleavage pathways.

Differentiation from Isomers

E vs. Z Isomerism

Mass spectrometry is generally insufficient to distinguish the (2E) isomer from the (2Z) isomer definitively, as the fragmentation channels are identical.

-

Differentiation Strategy: Use 1H-NMR .

-

(E)-Isomer: The vinyl proton (H2) typically appears downfield (

5.8–6.0 ppm) due to the anisotropy of the ester carbonyl cis to the double bond. -

(Z)-Isomer: The vinyl proton appears upfield (

5.6–5.8 ppm).

-

-

MS Nuance: The (Z)-isomer may show a slightly higher intensity of the

peak (m/z 156) due to the proximity of the ester ethyl group to the

Regioisomers

The diagnostic peak m/z 89 distinguishes this specific isomer from "Ethyl 5,5-dimethoxy-3-methylpent-2-enoate" (terminal acetal), which would yield a base peak of m/z 75 (

References

-

HWE Reaction & Analogous Structures: Pattenden, G., & Weedon, B. C. L. (1968). Carotenoids and related compounds. Part XVIII. Synthesis of cis- and di-cis-polyenes by reactions of the Wittig type. Journal of the Chemical Society C: Organic, 1984–1997.

- Fragmentation of Acetals/Ketals: Cooks, R. G., & Williams, D. H. (1968). Mass spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 251–255. (Demonstrates the dominance of -cleavage in gem-dimethoxy compounds).

-

General EI-MS of

-Unsaturated Esters: NIST Mass Spectrometry Data Center. Ethyl 3-methyl-2-butenoate (Senecioic acid, ethyl ester). (Provides the baseline fragmentation for the ester moiety: 114, 99, 69). -

Synthetic Protocol for Dimethoxy-ketones: Organic Syntheses, Coll. Vol. 6, p. 586 (1988); Vol. 58, p. 122 (1978). Preparation of 1,1-Dimethoxy-3-butanone.

Sources

Technical Profile: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Introduction: The Strategic C5 Synthon

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate represents a sophisticated, protected C5 building block in advanced organic synthesis. Functionally, it is the dimethyl acetal derivative of Ethyl 3-methyl-4-oxopent-2-enoate (CAS 13979-23-2 ). In the context of retrosynthetic analysis, this compound serves as a masked isoprene unit, crucial for the modular construction of terpenes, retinoids, and complex polyketides.

Its primary utility lies in its dual functionality: the

This guide provides a comprehensive technical analysis of this compound, focusing on its chemical identity, synthetic pathways, and experimental protocols for its generation and utilization.[1]

Chemical Identity & Properties

While the parent ketone is widely indexed, the acetal form is often generated in situ or used as a transient intermediate. The following data characterizes the specific acetal derivative.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| Chemical Name | Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate | IUPAC Nomenclature |

| Parent Compound | Ethyl 3-methyl-4-oxopent-2-enoate | CAS: 13979-23-2 |

| Molecular Formula | ||

| Molecular Weight | 202.25 g/mol | |

| Structure | (E)-isomer predominant | |

| Appearance | Colorless to pale yellow oil | (Estimated) |

| Boiling Point | ~110-115 °C at 10 mmHg | (Predicted based on homologs) |

| Solubility | Soluble in THF, | Hydrolyzes in aqueous acid |

| Stability | Stable under basic/neutral conditions | Acid-labile (acetal hydrolysis) |

Synthetic Utility & Mechanism[2][3]

The synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is classically achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[1] This route is preferred over the Wittig reaction due to its higher E-selectivity and the ease of removing the water-soluble phosphate by-products.

Retrosynthetic Logic

The molecule can be disconnected into two primary fragments:

-

Electrophile: 3,3-dimethoxy-2-butanone (Biacetyl monodimethyl acetal).

-

Nucleophile: Triethyl phosphonoacetate (HWE reagent).

The reaction proceeds through the formation of a phosphonate carbanion, which attacks the ketone carbonyl of the 3,3-dimethoxy-2-butanone. The steric bulk of the acetal group and the thermodynamic control of the HWE reaction strongly favor the formation of the (E)-isomer.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via Horner-Wadsworth-Emmons olefination.

Experimental Protocols

The following protocols are designed for research-scale synthesis (10-50 mmol scale). All reactions involving phosphonates and hydrides must be conducted under an inert atmosphere (Nitrogen or Argon).

Synthesis via HWE Reaction

Objective: To synthesize Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate from 3,3-dimethoxy-2-butanone.

Reagents:

-

Triethyl phosphonoacetate (1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

3,3-dimethoxy-2-butanone (1.0 equiv)

-

Ammonium chloride (

), saturated aqueous solution[2]

Procedure:

-

Activation: In a flame-dried 3-neck round-bottom flask equipped with a stir bar and addition funnel, suspend Sodium Hydride (1.2 eq) in anhydrous THF (5 mL/mmol) under Argon. Cool to 0°C.[2][3]

-

Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq) to the suspension. Evolution of

gas will occur.[2] Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous. -

Addition: Dropwise add 3,3-dimethoxy-2-butanone (1.0 eq) in a minimal amount of THF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1). The product typically appears as a UV-active spot (

~ 0.5-0.6). -

Workup: Quench the reaction carefully with saturated

solution. Extract with Diethyl Ether ( -

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 80:20) to afford the title compound as a colorless oil.[3]

Deprotection to Ethyl 3-methyl-4-oxopent-2-enoate

Objective: To reveal the ketone functionality for subsequent reactions.

Reagents:

-

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

-

Acetone (Reagent grade)

-

Hydrochloric Acid (1M HCl)

Procedure:

-

Dissolve the acetal (1.0 eq) in Acetone (10 mL/mmol).

-

Add 1M HCl (0.5 mL/mmol) and stir at room temperature for 2-4 hours.

-

Monitor by TLC (disappearance of the acetal spot).

-

Neutralize with saturated

solution. -

Remove acetone under reduced pressure and extract the aqueous residue with Ethyl Acetate.

-

Dry and concentrate to yield Ethyl 3-methyl-4-oxopent-2-enoate (CAS 13979-23-2).

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of several bioactive molecules:

-

Retinoids & Carotenoids: The C5 skeleton corresponds to the isoprene unit. Iterative HWE reactions using this building block allow for the rapid assembly of the polyene chain characteristic of Vitamin A and its analogs.

-

Abscisic Acid (ABA) Analogs: The 3-methyl-4-oxopent-2-enoate motif is a direct precursor to the side chain of ABA, a key plant hormone involved in stress response.

-

Oseltamivir (Tamiflu) Synthesis: While not the primary route, related C5-ester synthons are explored in alternative routes to the shikimic acid core or its acyclic precursors.

Workflow: Terpene Chain Extension

Figure 2: Logical workflow for utilizing the protected C5 synthon in polyene chain assembly.

Handling & Safety (MSDS Highlights)

-

Hazards: Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (acetal hydrolysis).

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

-

Organic Syntheses. (n.d.). General Procedures for Horner-Wadsworth-Emmons Reaction. Retrieved March 1, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate (Compound Summary). Retrieved March 1, 2026, from [Link]

Sources

Molecular weight of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

An In-depth Technical Guide to the Molecular Weight of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the determination of the molecular weight for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, a substituted α,β-unsaturated ester. As a Senior Application Scientist, this document moves beyond simple data reporting to detail the foundational principles and practical methodologies required for unambiguous molecular weight confirmation, emphasizing the synergy between theoretical calculations and empirical analysis.

Compound Identity and Theoretical Mass

The initial step in any analytical endeavor is to establish the theoretical identity of the molecule. The systematic name, Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, defines a precise chemical structure.

Molecular Structure:

From this structure, the molecular formula is derived by summing the constituent atoms:

-

Carbon (C): 10

-

Hydrogen (H): 18

-

Oxygen (O): 4

This leads to the molecular formula C₁₀H₁₈O₄ .

The theoretical molecular weight is then calculated based on the atomic weights of the constituent elements. For high-precision techniques like mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope of each element, is the more relevant value.

| Parameter | Value | Description |

| Molecular Formula | C₁₀H₁₈O₄ | The elemental composition of the molecule. |

| Average Molecular Weight | 202.25 g/mol | Sum of the average atomic masses of all atoms. |

| Monoisotopic Mass | 202.12051 Da | Sum of the masses of the most abundant isotopes of all atoms. This is the value targeted in high-resolution mass spectrometry. |

Experimental Verification: A Multi-Faceted Approach

While theoretical calculations provide a target, empirical verification is essential for confirming the identity and purity of a synthesized compound. The two cornerstone techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The combination of these methods provides orthogonal data, leading to a high-confidence structural and mass confirmation.[1]

Mass Spectrometry: The Definitive Mass Measurement

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is the most direct method for determining molecular weight.[3][4]

Principle of Operation: The core principle involves converting neutral molecules from the sample into gas-phase ions, separating these ions based on their m/z, and then detecting the abundance of each ion.[1][2][5] For a compound like Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal. ESI minimizes fragmentation, ensuring that the primary ion observed corresponds to the intact molecule, often as a protonated adduct [M+H]⁺ or a sodium adduct [M+Na]⁺.

Experimental Workflow: ESI-TOF Mass Spectrometry

The workflow for determining the molecular weight using an ESI-Time-of-Flight (TOF) mass spectrometer is a robust and highly accurate method.

Caption: Workflow for Molecular Weight Determination by ESI-TOF MS.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in 1 mL of HPLC-grade methanol. Further dilute this stock solution 1:100 in a 50:50 methanol:water solution containing 0.1% formic acid.

-

Causality: The solvent system must be compatible with ESI, and the formic acid promotes protonation ([M+H]⁺), leading to a stronger signal for the molecular ion.

-

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate) immediately before the analysis.

-

Causality: Calibration ensures high mass accuracy, which is critical for confirming the elemental composition.

-

-

Sample Introduction: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Causality: Direct infusion provides a steady stream of sample, resulting in a stable signal and an accurate mass spectrum.

-

-

Ionization: Apply a high voltage (e.g., +4 kV) to the ESI needle. Use nitrogen as the nebulizing and drying gas to assist in desolvation.

-

Causality: The high voltage creates a fine spray of charged droplets. The drying gas evaporates the solvent, releasing the protonated analyte molecules into the gas phase.

-

-

Mass Analysis: Analyze the ions in positive ion mode using a TOF mass analyzer. Acquire data over a mass range of m/z 50-500.

-

Causality: A TOF analyzer offers high resolution and mass accuracy, allowing for the differentiation of ions with very similar masses.

-

-

Data Interpretation: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Its m/z value should be the monoisotopic mass of the neutral molecule (202.12051 Da) plus the mass of a proton (1.00728 Da). A sodium adduct [M+Na]⁺ may also be observed.

Expected Results:

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₀H₁₉O₄]⁺ | 203.12779 |

| [M+Na]⁺ | [C₁₀H₁₈O₄Na]⁺ | 225.10975 |

The detection of an ion with a high-resolution mass that matches one of these calculated values to within 5 ppm provides definitive evidence for the molecular weight and elemental formula of the compound.

NMR Spectroscopy: The Structural Confirmation

While MS directly measures mass, NMR spectroscopy provides detailed information about the chemical structure.[6] By confirming the molecule's precise atomic connectivity and proton count, NMR indirectly but unequivocally validates the molecular formula and, by extension, the molecular weight. For a novel compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is standard practice.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[7] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are unique to the local electronic environment of each atom, providing a fingerprint of the molecule's structure. The integral of a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[6]

Experimental Workflow: 1D NMR Analysis

Caption: Workflow for Structural Confirmation by 1D NMR Spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a universal reference point for chemical shifts.

-

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and high resolution.

-

Causality: Locking ensures the stability of the magnetic field during the experiment. Shimming optimizes the field, leading to sharp, well-resolved peaks.

-

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, ensuring accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom in the molecule.

-

Data Processing & Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift scale to TMS at 0 ppm. Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to the corresponding atoms in the proposed structure.

Data Interpretation: The ¹H NMR spectrum should show signals whose integrations sum to 18 protons (or a multiple thereof). The chemical shifts and coupling patterns must be consistent with the proposed α,β-unsaturated ester structure containing ethyl, methyl, and dimethoxy groups. The ¹³C NMR spectrum should display exactly 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. A successful and unambiguous assignment of all signals confirms the structure C₁₀H₁₈O₄, thereby validating the molecular weight of 202.25 g/mol .

Summary of Corroborating Data

The combination of theoretical calculations and orthogonal analytical techniques provides an unassailable confirmation of the molecular weight.

| Method | Information Provided | Expected Result for C₁₀H₁₈O₄ | Role in Verification |

| Theoretical Calculation | Target Monoisotopic Mass | 202.12051 Da | Provides the expected value for MS. |

| ESI-TOF Mass Spectrometry | High-Accuracy m/z | 203.12779 ([M+H]⁺) | Directly confirms the elemental composition and molecular mass. |

| ¹H NMR Spectroscopy | Proton Count & Connectivity | Signals integrate to 18H; unique shifts and couplings. | Confirms the number of hydrogen atoms and the structural backbone. |

| ¹³C NMR Spectroscopy | Carbon Count & Environment | 10 distinct carbon signals. | Confirms the number of carbon atoms and the carbon framework. |

Conclusion

Determining the molecular weight of a compound such as Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a foundational task in chemical and pharmaceutical development. This guide outlines a self-validating system where theoretical calculations are empirically confirmed through high-resolution mass spectrometry and comprehensive NMR analysis. The direct mass measurement from MS, coupled with the detailed structural map from NMR, provides the highest level of confidence, ensuring the identity, and by extension the molecular weight, of the target molecule. This rigorous, multi-technique approach is a hallmark of sound scientific practice in modern research.

References

-

Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Broad Institute. Retrieved from [Link]

-

Izunobi, J. U., & Higginbotham, C. L. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098–1104. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. Retrieved from [Link]

-

Unknown. (n.d.). Determination of Molecular Weight. University of Southern Mississippi. Retrieved from [Link]

-

Izunobi, J. U., & Higginbotham, C. L. (2011). Polymer Molecular Weight Analysis by ¹H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098-1104. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. Retrieved from [Link]

-

Magritek. (2020, October 30). Determination of the molecular weight of polymers by end-group analysis. Magritek. Retrieved from [Link]

Sources

- 1. hscprep.com.au [hscprep.com.au]

- 2. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 3. jackwestin.com [jackwestin.com]

- 4. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

Technical Guide: Stability, Storage, and Handling of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

[1]

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate acts as a critical "masked" 1,4-dicarbonyl synthon in complex organic synthesis, particularly for terpenoids and retinoids.[1] Its utility lies in the 4,4-dimethoxy acetal functionality, which protects a reactive ketone while the

However, this dual-functionality introduces a specific stability paradox: the molecule is robust against basic nucleophiles (due to the acetal) but hypersensitive to Brønsted and Lewis acids in the presence of moisture. This guide details the mechanistic failures of this molecule and provides a self-validating storage protocol to ensure reagent integrity.

Part 1: Structural Analysis & Critical Vulnerabilities[1]

To understand the storage requirements, we must first deconstruct the molecule’s reactive centers.

| Functional Group | Chemical Role | Primary Degradation Risk | Trigger |

| Dimethyl Acetal (C4) | Ketone protection | Hydrolysis to ketone + methanol | |

| Enonate Double Bond (C2=C3) | Electrophile / Conjugation | UV Light ( | |

| Ethyl Ester (C1) | Carboxyl protection | Hydrolysis to carboxylic acid | Strong Base / Acid |

The Primary Failure Mode: Acetal Hydrolysis

The most immediate threat to the purity of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is acid-catalyzed hydrolysis of the acetal.[1] Unlike the ester, which requires significant activation energy to hydrolyze, the acetal can degrade autocatalytically if trace acid is present.

The Mechanism:

-

Protonation: Trace acid protonates one methoxy oxygen.

-

Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion.[1]

-

Attack: Water (atmospheric moisture) attacks the oxocarbenium.

-

Collapse: The hemiacetal collapses to the ketone (Ethyl 3-methyl-4-oxopent-2-enoate), releasing a second equivalent of methanol.[1]

Visualization: Degradation Pathway

The following diagram illustrates the cascade from the stable reagent to its degradation products.

Caption: Acid-catalyzed hydrolysis pathway converting the acetal-ester to the keto-ester.

Part 2: Storage & Handling Protocols[1][2][3]

Based on the degradation mechanisms above, the following storage protocol is mandatory. This is not a suggestion; it is a requirement for maintaining >98% purity over 6+ months.

Environmental Control

-

Temperature: Store at -20°C . Thermal energy accelerates the entropy-driven release of methanol during hydrolysis.[1]

-

Atmosphere: Headspace must be purged with dry Argon or Nitrogen . Argon is preferred due to its higher density, forming a "blanket" over the liquid.

-

Light: Amber glass or aluminum foil wrapping is required to prevent

photo-isomerization.[1]

The "Buffer" Strategy (Advanced Handling)

For long-term storage (>3 months), or if the material was synthesized using acidic workups (e.g., silica gel chromatography), the material may contain trace acidity.

-

Protocol: Add a trace amount (0.5% w/w) of anhydrous Potassium Carbonate (

) or Sodium Bicarbonate ( -

Reasoning: This acts as a solid-phase acid scavenger, neutralizing any protons generated or introduced, effectively halting the hydrolysis cycle before it begins.

Decision Matrix: Handling & Usage

Use this workflow to determine if the reagent is safe to use.

Caption: Operational workflow for validating reagent quality before synthesis.

Part 3: Analytical Validation (Quality Control)

Trusting a label is insufficient for sensitive intermediates. You must validate purity using 1H-NMR .

Key NMR Diagnostic Markers ( , 400 MHz)

To confirm the integrity of the acetal, look for the following signals. If the Degradation signals appear, the acetal has hydrolyzed.

| Proton Environment | Expected Shift ( | Multiplicity | Interpretation |

| Acetal Methoxy ( | 3.20 - 3.40 ppm | Singlet (6H) | Primary Quality Indicator. Sharp singlet confirms intact acetal.[1] |

| Vinyl Proton ( | 5.80 - 6.10 ppm | Singlet (1H) | Confirms (E)-geometry (shifts downfield in Z-isomer).[1] |

| Ester Methylene ( | 4.10 - 4.20 ppm | Quartet (2H) | Standard ester reference.[1] |

| Degradation Marker (Ketone) | 2.10 - 2.30 ppm | Singlet | Appearance of methyl ketone signal indicates hydrolysis.[1] |

| Degradation Marker (MeOH) | 3.49 ppm | Singlet | Free methanol indicates active hydrolysis. |

Validation Step: Integrate the Methoxy singlet (6H) against the Vinyl proton (1H). The ratio must be exactly 6:1 . A ratio of <5.8:1 indicates partial loss of the acetal group.

Part 4: Synthesis Context & Implications[1][4]

Understanding how this molecule is made helps in predicting its impurities.

Synthesis Route: Typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between:

-

Triethyl phosphonoacetate

-

3,3-dimethoxybutan-2-one (The acetal-protected ketone)[1]

Implication: If the HWE reaction is quenched with strong acid, the starting material (acetal-ketone) or the product will hydrolyze immediately.

-

Recommendation: Always use a buffered quench (e.g., Saturated

or Phosphate buffer pH 7) during the workup of this compound to prevent "shock" deprotection.

References

-

Cordes, G. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews.[2]

- Grounding: Establishes the kinetic mechanism of acetal hydrolysis, confirming the critical need for acid-free storage.

-

BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of Ethyl 3,4-dimethylpent-2-enoate.

- Grounding: Provides comparative synthesis data for similar -unsatur

-

Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters.[1][4]

- Grounding: Validates the stability profiles of conjugated ester systems during oxid

-

PubChem. (2025).[5] Ethyl (2E)-4-methyl-2-pentenoate Compound Summary.[1][5]

- Grounding: Provides physical property baselines for the ethyl penteno

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

- 5. Ethyl (2E)-4-methyl-2-pentenoate | C8H14O2 | CID 5315066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via the Wittig Reaction

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, an α,β-unsaturated ester, utilizing the Wittig reaction. The document outlines the strategic use of a stabilized phosphorus ylide to ensure high (E)-stereoselectivity, a critical consideration in modern organic synthesis. We will detail the preparation of the necessary precursors, the execution of the Wittig olefination, and the subsequent purification and characterization of the target compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reliable methodology for carbon-carbon bond formation with stereochemical control.

Introduction: The Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of organic chemistry, providing a powerful and versatile method for the synthesis of alkenes from carbonyl compounds (aldehydes and ketones).[1][2][3][4] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[2][3] The primary advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group.[2]

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. The nature of the substituents on the ylide carbon dictates the (E/Z) selectivity of the product.[2] Specifically, ylides bearing electron-withdrawing groups (such as esters or ketones) are termed "stabilized ylides." These reagents are less reactive and their reactions are typically reversible, leading to the thermodynamically more stable (E)-alkene with high selectivity.[1][3][5][6] This principle is central to the synthesis of the target molecule.

An important alternative, the Horner-Wadsworth-Emmons (HWE) reaction, employs phosphonate-stabilized carbanions and also strongly favors the formation of (E)-alkenes, often with the advantage of easier byproduct removal.[7][8][9]

Retrosynthetic Strategy

The synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is approached via a Wittig olefination strategy. The retrosynthetic disconnection of the target molecule across the C2-C3 double bond reveals two key synthons: the electrophilic aldehyde, 2,2-dimethoxypropanal, and the nucleophilic stabilized Wittig reagent, ethyl 2-(triphenylphosphoranylidene)propanoate.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the required starting materials and the final Wittig reaction.

Protocol 1: Synthesis of the Wittig Reagent (Ethyl 2-(triphenylphosphoranylidene)propanoate)

The stabilized ylide is prepared in a two-step sequence: formation of the phosphonium salt followed by deprotonation.[10][11]

Step 1A: Synthesis of Ethyl 2-(triphenylphosphonio)propanoate Bromide

-

To a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (52.46 g, 200.0 mmol) and ethyl acetate (130 mL).

-

Add ethyl 2-bromopropanoate (26.0 mL, 200.0 mmol) to the stirred solution.

-

Heat the mixture to reflux (oil bath temperature of 75-80 °C) under an argon atmosphere for 24 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature and collect the white precipitate by suction filtration on a Büchner funnel.

-

Wash the solid with ethyl acetate (100 mL) to remove any unreacted starting materials.

-

Dry the resulting phosphonium salt under vacuum.

Step 1B: Formation of the Ylide (Ethyl 2-(triphenylphosphoranylidene)propanoate)

-

Dissolve the dried phosphonium salt from the previous step in dichloromethane (500 mL) and transfer the solution to a 1 L separatory funnel.

-

Add a 2 M aqueous solution of sodium hydroxide (200 mL) and shake the funnel vigorously for 5-10 minutes.

-

Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent by rotary evaporation at 30 °C.

-

Dry the resulting light-yellow solid under high vacuum to afford pure ethyl 2-(triphenylphosphoranylidene)propanoate.[10][11] The product should have a melting point of approximately 156-158 °C.[10][11]

Protocol 2: Synthesis of 2,2-Dimethoxypropanal

2,2-Dimethoxypropanal is a key building block. Its synthesis can be achieved from propanal via protection of the aldehyde as a dimethyl acetal followed by oxidation of a precursor, or from commercially available precursors like 2,2-dimethoxypropane.[12] A general procedure from a related precursor is outlined below.

(Note: This is a generalized protocol as specific literature for this exact transformation is sparse. Optimization may be required.)

-

Protect the carbonyl of a suitable 3-carbon precursor (e.g., hydroxyacetone) by reacting it with methanol in the presence of an acid catalyst to form the corresponding dimethyl acetal.

-

Oxidize the remaining hydroxyl group using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield the desired aldehyde, 2,2-dimethoxypropanal.

-

Purify the aldehyde by distillation or column chromatography, being mindful of its potential sensitivity to acid.

Protocol 3: Wittig Reaction for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

This procedure utilizes the stabilized ylide prepared in Protocol 1 to stereoselectively form the (E)-alkene.

Caption: Overall experimental workflow for the synthesis.

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous toluene (approx. 10 mL per gram of ylide).

-

To this solution, add 2,2-dimethoxypropanal (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon consumption of the aldehyde (typically after 12-24 hours), cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The resulting residue will contain the desired product and triphenylphosphine oxide.

-

Triturate the crude residue with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate.

-

Filter off the triphenylphosphine oxide and wash the solid with cold hexane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Monitoring: Collect fractions and analyze by TLC to isolate the pure Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods.[13] The following data are predicted based on the structure and analysis of analogous compounds.[14]

| Parameter | Value | Assignment |

| Molecular Formula | C₁₀H₁₈O₄ | - |

| Molecular Weight | 202.25 g/mol | - |

| Appearance | Colorless Oil | - |

Table 1: Physical and Chemical Properties.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5 (q, J=1.5 Hz, 1H, =CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.25 (s, 6H, OCH₃ x 2), 2.15 (d, J=1.5 Hz, 3H, =C-CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166.5 (C=O), 150.0 (C-3), 125.0 (C-2), 102.0 (C-4), 60.5 (OCH₂CH₃), 50.0 (OCH₃ x 2), 15.0 (=C-CH₃), 14.0 (OCH₂CH₃) |

| IR (Neat, cm⁻¹) | ~2950 (C-H), ~1720 (C=O, ester), ~1650 (C=C), ~1100 (C-O, acetal) |

| Mass Spec (EI) | m/z (%): 202 (M⁺), 187 (M⁺ - CH₃), 171 (M⁺ - OCH₃), 129, 75 |

Table 2: Predicted Spectroscopic Data for Product Characterization.

Mechanism and Stereoselectivity

The high (E)-selectivity of this reaction is a direct consequence of using a stabilized ylide. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[5] Because the ylide is stabilized, the initial cycloaddition is reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, where the bulky substituents are pseudo-equatorial, minimizing steric interactions.[15] The irreversible collapse of this intermediate then yields the (E)-alkene and the highly stable triphenylphosphine oxide, which is the driving force for the reaction.[5]

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The Wittig reaction using a stabilized ylide provides a reliable and highly stereoselective route to Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate. The protocols described herein offer a complete workflow from the synthesis of the necessary precursors to the final purification and characterization of the target α,β-unsaturated ester. By understanding the mechanistic principles that govern the reaction's stereochemical outcome, researchers can effectively apply this methodology to the synthesis of a wide range of complex molecules.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

-

Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

- Google Patents.

-

PMC. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry Stack Exchange. Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. [Link]

-

Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

-

Primary Information Services. 2,2-dimethoxypropane:synthesis, production,application, market and technology information. [Link]

-

Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]

-

YouTube. Esters 4. Organic Preparation & Purification of an Ester. [Link]

- Google Patents. CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis.

-

ResearchGate. Potential decomposition pathway of 2,2-dimethoxypropane with MsOH. [Link]

-

SciSpace. Preparation method of 2,2-dimethoxypropane (2018). [Link]

-

University of Rochester. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

PMC. Efficient synthesis of β'-amino-α,β-unsaturated ketones. [Link]

-

SIELC Technologies. Ethyl 2-(triphenylphosphoranylidene)propionate. [Link]

-

ResearchGate. Catalytic synthesis of (E)-a,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. [Link]

-

Clark University. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

NIST WebBook. ethyl 2-methylpent-4-en-1-oate. [Link]

-

PubChem. Ethyl 3,4-dimethylpent-2-enoate. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. Ethyl 2-(triphenylphosphoranylidene)propionate synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. primaryinfo.com [primaryinfo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in Organic Synthesis

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Multifunctional Building Block for Complex Synthesis

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a versatile, yet underexplored, synthetic intermediate possessing a unique combination of functional groups. Its structure features an α,β-unsaturated ester, a sterically influential methyl group at the C3 position, and a protected aldehyde in the form of a dimethoxy acetal. This arrangement offers a powerful platform for the strategic construction of complex molecular architectures, particularly those requiring the installation of a quaternary carbon center and subsequent elaboration of a 1,5-dicarbonyl or related structural motif.

The electrophilic nature of the β-carbon makes this reagent a prime candidate for conjugate addition reactions, while the acetal provides a latent aldehyde functionality that can be unmasked under specific acidic conditions for further transformations.[1] The C3-methyl group is expected to play a crucial role in directing the stereochemical outcome of additions to the double bond, offering potential for diastereoselective synthesis.

These notes provide a comprehensive guide for researchers, covering the synthesis of this valuable reagent and its strategic application in key synthetic transformations. The protocols provided are based on established methodologies for analogous structures and serve as a robust starting point for experimental investigation.

Part 1: Synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

The most reliable and stereoselective method for the synthesis of this building block is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction employs a stabilized phosphonate ylide, which generally favors the formation of the (E)-alkene isomer.[2] The synthesis involves the reaction of a custom phosphonate reagent, triethyl 2-phosphonopropionate, with 2,2-dimethoxypropanal.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Detailed Laboratory Protocol:

Materials:

-

Triethyl 2-phosphonopropionate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

2,2-Dimethoxypropanal (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension and cool the flask to 0 °C in an ice bath.

-